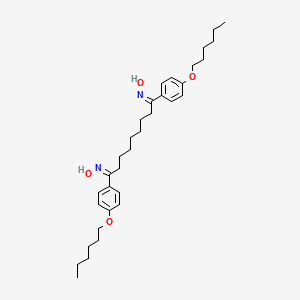
1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime is an organic compound with the molecular formula C33H48O4 This compound is characterized by the presence of two hexyloxyphenyl groups attached to a nonanedione backbone, with dioxime functional groups at both ends
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime typically involves the following steps:
Formation of Nonanedione Backbone: The initial step involves the preparation of the nonanedione backbone. This can be achieved through the oxidation of nonane using suitable oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of Hexyloxyphenyl Groups: The next step involves the introduction of hexyloxyphenyl groups to the nonanedione backbone. This can be done through a Friedel-Crafts alkylation reaction using hexyloxybenzene and a suitable catalyst such as aluminum chloride.
Formation of Dioxime Groups: The final step involves the conversion of the carbonyl groups in the nonanedione backbone to dioxime groups. This can be achieved through the reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the dioxime groups to amines or hydroxylamines.
Substitution: The hexyloxyphenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as halogens or nucleophiles such as amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted hexyloxyphenyl derivatives.
Aplicaciones Científicas De Investigación
1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime involves its interaction with specific molecular targets and pathways. The dioxime groups can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the hexyloxyphenyl groups can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1,9-Bis(4-methoxyphenyl)-1,9-nonanedione
- 1,9-Bis(4-ethoxyphenyl)-1,9-nonanedione
- 1,9-Bis(4-butoxyphenyl)-1,9-nonanedione
Uniqueness
1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime is unique due to the presence of hexyloxy groups, which impart specific hydrophobic and electronic properties. These properties can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
104192-29-2 |
|---|---|
Fórmula molecular |
C33H50N2O4 |
Peso molecular |
538.8 g/mol |
Nombre IUPAC |
(NZ)-N-[(9Z)-1,9-bis(4-hexoxyphenyl)-9-hydroxyiminononylidene]hydroxylamine |
InChI |
InChI=1S/C33H50N2O4/c1-3-5-7-14-26-38-30-22-18-28(19-23-30)32(34-36)16-12-10-9-11-13-17-33(35-37)29-20-24-31(25-21-29)39-27-15-8-6-4-2/h18-25,36-37H,3-17,26-27H2,1-2H3/b34-32-,35-33- |
Clave InChI |
BEGTXHMMNACHQT-ZMYSONEWSA-N |
SMILES isomérico |
CCCCCCOC1=CC=C(C=C1)/C(=N\O)/CCCCCCC/C(=N/O)/C2=CC=C(C=C2)OCCCCCC |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C(=NO)CCCCCCCC(=NO)C2=CC=C(C=C2)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







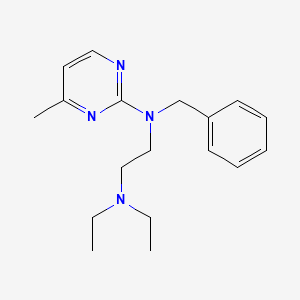

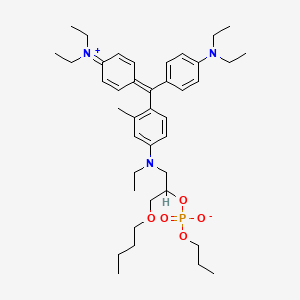
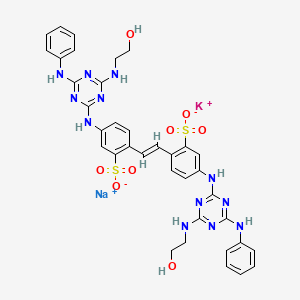
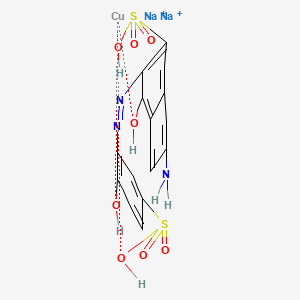

![[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12715824.png)
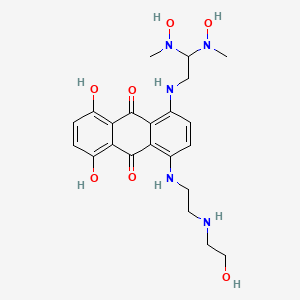
![6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12715844.png)
